Cas no 2228112-64-7 (methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate)

methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate structure
2228112-64-7 structure
商品名:methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate
CAS番号:2228112-64-7
MF:C13H23NO6
メガワット:289.32482457161
CID:6108321
PubChem ID:165621971

methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate
    • 2228112-64-7
    • methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
    • EN300-1898954
    • インチ: 1S/C13H23NO6/c1-12(2,3)20-11(17)14-13(5-6-19-8-13)9(15)7-10(16)18-4/h9,15H,5-8H2,1-4H3,(H,14,17)
    • InChIKey: KTMWIJBKDUWNRN-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1)(C(CC(=O)OC)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 289.15253745g/mol
  • どういたいしつりょう: 289.15253745g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898954-5.0g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
5g
$4143.0 2023-06-03
Enamine
EN300-1898954-0.25g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
0.25g
$1300.0 2023-09-18
Enamine
EN300-1898954-10.0g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
10g
$6144.0 2023-06-03
Enamine
EN300-1898954-1g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
1g
$1414.0 2023-09-18
Enamine
EN300-1898954-0.1g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
0.1g
$1244.0 2023-09-18
Enamine
EN300-1898954-0.05g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
0.05g
$1188.0 2023-09-18
Enamine
EN300-1898954-5g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
5g
$4102.0 2023-09-18
Enamine
EN300-1898954-10g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
10g
$6082.0 2023-09-18
Enamine
EN300-1898954-0.5g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
0.5g
$1357.0 2023-09-18
Enamine
EN300-1898954-2.5g
methyl 3-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-hydroxypropanoate
2228112-64-7
2.5g
$2771.0 2023-09-18

methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate 関連文献

methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoateに関する追加情報

Professional Introduction of Methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate (CAS No: 2228112-64-7)

Methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate, with the CAS number 2228112-64-7, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery, material science, and advanced chemical synthesis.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have explored its role as a building block in the synthesis of peptides and other biologically relevant compounds. The tert-butoxycarbonyl (Boc) group, in particular, has been widely used as a protective group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This feature makes methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate an invaluable tool in the construction of complex peptide architectures.

The oxolane ring (also known as a tetrahydrofuran ring) present in the molecule adds another layer of complexity to its structure. This cyclic ether moiety is known for its ability to form stable five-membered rings, which are often utilized in drug design to enhance molecular stability and bioavailability. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets, providing insights into its potential therapeutic applications.

One of the most promising areas of research involving methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate is its application in the development of enzyme inhibitors. By leveraging its structural flexibility and functional group diversity, scientists have successfully synthesized derivatives that exhibit potent inhibitory activity against key enzymes involved in disease pathways. For instance, studies have shown that certain analogs of this compound can inhibit proteases associated with cancer progression, making them potential candidates for anti-cancer therapies.

In addition to its role in therapeutic development, this compound has also found applications in materials science. Its unique chemical properties make it suitable for use in the synthesis of advanced polymers and nanomaterials. Researchers have explored its potential as a precursor for self-healing polymers, where the hydroxyl and ester groups can participate in dynamic covalent bonding networks. These networks are capable of repairing themselves upon damage, a property that has significant implications for the development of durable and sustainable materials.

The synthesis of methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate involves a multi-step process that combines principles from organic synthesis and catalysis. Recent breakthroughs in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of transition metal catalysts has facilitated key transformations such as esterifications and amide formations, reducing reaction times and improving yields.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These analytical tools have also been used to study the dynamic behavior of the molecule under various conditions, providing valuable insights into its stability and reactivity.

In conclusion, methyl 3-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-hydroxypropanoate (CAS No: 2228112-64-7) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, functional groups, and versatile properties make it an essential component in modern chemical research. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.

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